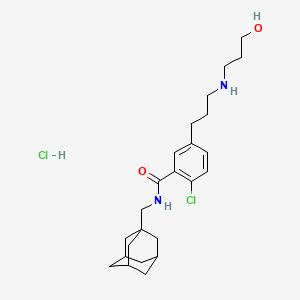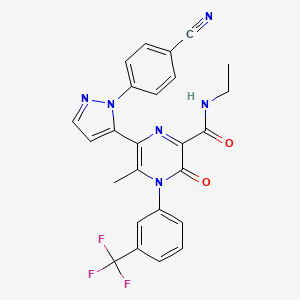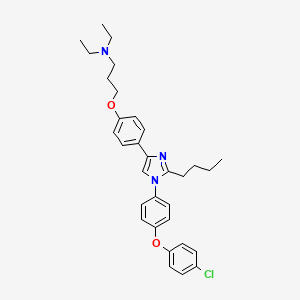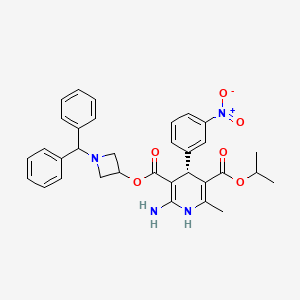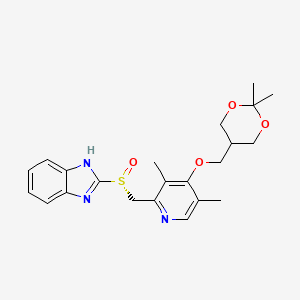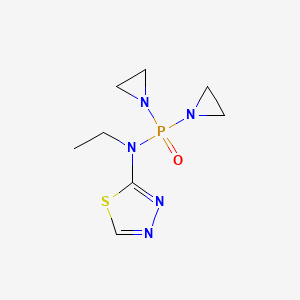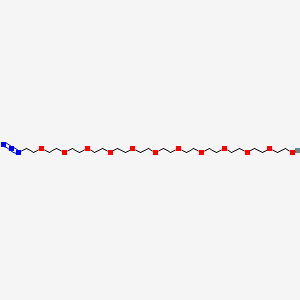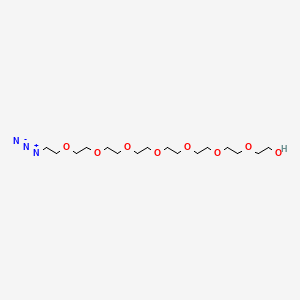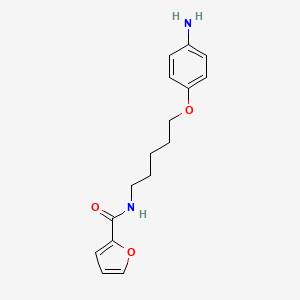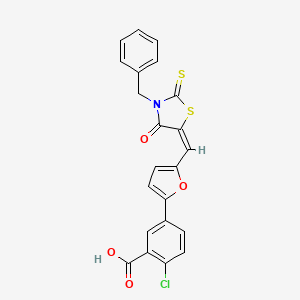
4E2RCat
Overview
Description
4E2RCat is a chemical compound known for its role as an inhibitor of the interaction between eukaryotic translation initiation factor 4E (eIF4E) and eukaryotic translation initiation factor 4G (eIF4G). This interaction is crucial for the initiation of cap-dependent translation, a process essential for protein synthesis in eukaryotic cells . The compound has shown potential in blocking coronavirus replication by inhibiting viral protein expression .
Scientific Research Applications
4E2RCat has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of eIF4E-eIF4G interaction and its effects on cap-dependent translation.
Biology: The compound is used to investigate the role of eIF4E-eIF4G interaction in various biological processes, including cell growth and differentiation.
Mechanism of Action
4E2RCat exerts its effects by inhibiting the interaction between eIF4E and eIF4G, which is essential for the initiation of cap-dependent translation. By preventing this interaction, the compound reduces the recruitment of ribosomes to the mRNA cap structure, thereby inhibiting protein synthesis . This mechanism is particularly effective in reducing the replication of viruses that rely on cap-dependent translation, such as coronaviruses .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4E2RCat inhibits the interaction between eukaryotic translation initiation factor 4E and eukaryotic translation initiation factor 4G with an inhibitory concentration 50 value of 13.5 micromolar . This inhibition prevents the binding of eukaryotic translation initiation factor 4E, a cap-binding protein, to eukaryotic translation initiation factor 4G, a large scaffolding protein. As a result, cap-dependent translation is inhibited. This compound has been shown to significantly decrease the replication of human coronavirus 229E by reducing the percentage of infected cells and the titers of intra- and extracellular infectious virus .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It inhibits cap-dependent translation in a dose-dependent manner, which impacts cell signaling pathways, gene expression, and cellular metabolism . In L-132 cells, this compound reduces messenger ribonucleic acid translation without inducing apoptosis when used at a concentration of 12.5 micromolar . Additionally, this compound decreases both intracellular and extracellular severe acute respiratory syndrome coronavirus replication .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. By inhibiting the interaction between eukaryotic translation initiation factor 4E and eukaryotic translation initiation factor 4G, this compound prevents the assembly of the translational machinery, thereby inhibiting cap-dependent translation . This inhibition affects protein synthesis and can lead to changes in gene expression . The compound does not induce apoptosis, indicating that its effects are specific to the inhibition of translation rather than causing cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under specific storage conditions, such as at -20°C for up to two years in powder form . Over time, this compound continues to inhibit protein synthesis without causing increased cell death . Long-term studies have shown that this compound maintains its inhibitory effects on cap-dependent translation and virus replication in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits protein synthesis without causing significant toxicity . At higher doses, there may be threshold effects that lead to adverse outcomes. It is important to determine the optimal dosage to achieve the desired inhibitory effects while minimizing potential toxic effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein synthesis. By inhibiting the interaction between eukaryotic translation initiation factor 4E and eukaryotic translation initiation factor 4G, this compound affects the overall metabolic flux and levels of metabolites involved in translation . This inhibition can lead to changes in the synthesis of proteins and other biomolecules, impacting cellular metabolism .
Preparation Methods
The synthesis of 4E2RCat involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the thiazolidinone ring: This step involves the reaction of a thioamide with an α-haloketone to form the thiazolidinone ring.
Introduction of the furan ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor.
Final coupling: The final step involves coupling the thiazolidinone and furan rings to form the complete this compound molecule.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Chemical Reactions Analysis
4E2RCat undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the thiazolidinone and furan rings, to form different analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
4E2RCat is similar to other eIF4E-eIF4G interaction inhibitors, such as 4EGI-1 and 4E1RCat. it has a unique structure that provides distinct advantages in terms of potency and selectivity . For example:
4EGI-1: Another inhibitor of eIF4E-eIF4G interaction, but with a different chemical structure and slightly lower potency.
These compounds share a common target but differ in their chemical structures and specific interactions with eIF4E and eIF4G, highlighting the uniqueness of this compound in its class.
properties
IUPAC Name |
5-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO4S2/c23-17-8-6-14(10-16(17)21(26)27)18-9-7-15(28-18)11-19-20(25)24(22(29)30-19)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,26,27)/b19-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBPZFKXPCYOLU-ODLFYWEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401022540 | |
| Record name | 4E2RCat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401022540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
432499-63-3 | |
| Record name | 4E2RCat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401022540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide](/img/structure/B1666244.png)
